molecular formula C26H24N2O10 B12751908 Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))- CAS No. 156429-10-6

Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-

Cat. No.: B12751908
CAS No.: 156429-10-6
M. Wt: 524.5 g/mol
InChI Key: ZTAVSQVTZIBGBH-POMLREGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FL-120A is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FL-120A involves a series of chemical reactions starting from basic organic compounds. The principal method of its preparation consists of the catalytic isomerization of tetrafluoroethane-β-sultone. The sultone is obtained by reacting tetrafluoroethylene with sulfur trioxide at elevated temperatures and pressures . The reaction conditions are carefully controlled to prevent spontaneous polymerization, which can be hazardous.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using stabilizers like triethylamine to maintain the reaction conditions and prevent unwanted side reactions. The process is scaled up using large reactors and continuous flow systems to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

FL-120A undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can result in halogenated derivatives.

Scientific Research Applications

FL-120A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of FL-120A involves its interaction with specific molecular targets and pathways. It can inhibit nucleic acid synthesis, disrupt cytoplasmic membrane function, and interfere with energy metabolism in cells . These actions make it a potent compound with various biological effects.

Comparison with Similar Compounds

FL-120A is compared with other similar compounds, such as kinamycin derivatives. These compounds share structural similarities but differ in their specific chemical properties and biological activities . The unique aspects of FL-120A include its specific reaction pathways and the types of products it forms, which distinguish it from other related compounds.

List of Similar Compounds

  • Kinamycin A
  • Kinamycin B
  • Kinamycin C
  • Kinamycin D

Conclusion

FL-120A is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

CAS No.

156429-10-6

Molecular Formula

C26H24N2O10

Molecular Weight

524.5 g/mol

IUPAC Name

[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] 2-methylpropanoate

InChI

InChI=1S/C26H24N2O10/c1-9(2)25(35)38-26(5)23(36-10(3)29)18-16(22(34)24(26)37-11(4)30)15-17(19(18)28-27)21(33)14-12(20(15)32)7-6-8-13(14)31/h6-9,22-24,31,34H,1-5H3/t22-,23+,24+,26+/m0/s1

InChI Key

ZTAVSQVTZIBGBH-POMLREGLSA-N

Isomeric SMILES

CC(C)C(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C

Canonical SMILES

CC(C)C(=O)OC1(C(C(C2=C(C1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.